1',3'-Dihydrospiro[azetidine-3,2'-indene]
Description
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-azetidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10-6-11(7-12-8-11)5-9(10)3-1/h1-4,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUQTAMWYOGQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 ,3 Dihydrospiro Azetidine 3,2 Indene and Analogous Spiro Indene/azetidine Architectures
Cyclization Strategies for Azetidine (B1206935) Ring Construction
The formation of the azetidine ring is the cornerstone of these syntheses. Key methods involve intramolecular bond formation or cycloaddition reactions where the four-membered ring is constructed in a concerted or stepwise fashion.
Intramolecular aminolysis is a powerful strategy for forming cyclic amines, including the strained azetidine ring. This approach typically involves a nucleophilic attack by an amine onto an electrophilic carbon center within the same molecule, leading to ring closure. A notable advancement in this area is the use of Lewis acid catalysis to facilitate the regioselective aminolysis of epoxides.
Researchers have successfully developed a Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgelsevierpure.com This method is particularly effective because the Lewis acid activates the epoxide ring, making it more susceptible to nucleophilic attack by the tethered amine. frontiersin.org The reaction proceeds with high C3-selectivity, even for substrates where the C4 position is a more sterically accessible or electronically favorable benzylic position. frontiersin.orgbohrium.com This catalytic system is tolerant of various functional groups that might be sensitive to acid or possess Lewis basic sites. nih.govfrontiersin.org The intramolecular aminolysis of 3,4-epoxy amines stands as a viable alternative for constructing azetidine rings that can serve as scaffolds for further chemical modification. frontiersin.orgresearchgate.net
Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is crucial for controlling the regioselectivity between the cis- and trans-isomers of the epoxy amine precursors. frontiersin.orgbohrium.com
Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| cis-3,4-Epoxy Amine | La(OTf)₃ | Dichloromethane | Room Temp | High | nih.govfrontiersin.org |
Cycloaddition reactions are among the most efficient methods for constructing cyclic systems, offering high atom economy and stereochemical control. Several types of cycloadditions have been adapted for the synthesis of spiro-azetidines.
The Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine, is a classic and highly effective method for synthesizing β-lactams (2-azetidinones). wikipedia.orgorganic-chemistry.org This reaction has been ingeniously applied to the synthesis of complex spiro-azetidine structures, such as bis-aryl spiro[azetidine-2,3′-indoline]-2′,4-diones. rsc.orgnih.gov In a one-pot reaction, a substituted acetic acid is treated with oxalyl chloride to generate a ketene in situ, which then reacts with a Schiff base (imine) to form the spiro-β-lactam. rsc.orgnih.gov
A significant aspect of this methodology is the ability to control the diastereoselectivity of the cycloaddition. nih.gov The stereochemical outcome (cis or trans) is influenced by factors such as the solvent, the order of reagent addition, and the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.orgnih.gov For instance, using oxalyl chloride for ketene generation at room temperature can reverse the diastereoselectivity compared to methods that use pre-synthesized acyl chlorides, allowing for the selective preparation of different diastereomers. rsc.orgnih.gov
Table 2: Diastereoselective Synthesis of Spiro-β-Lactams via Staudinger Cycloaddition
| Ketene Source | Imine | Conditions | Major Diastereomer | Reference |
|---|---|---|---|---|
| Substituted Acetic Acid / Oxalyl Chloride | Schiff Base | One-pot, Room Temp | cis | rsc.orgnih.gov |
Photochemistry offers unique pathways for the construction of complex molecular architectures under mild conditions. A recent innovation is the use of visible-light-mediated dearomative cyclization to synthesize spiro-azetidines. bohrium.comresearchgate.netnih.gov This method has been used to produce novel 2-oxospiro[azetidine-3,3'-indolines] and 2,4-dioxospiro[azetidine-3,3'-indolines]. researchgate.netnih.govtum.de
The reaction starts with readily available 3-substituted indoles. researchgate.netnih.gov Upon irradiation with visible light (e.g., at λ=420 nm) in the presence of a sensitizer (B1316253) like thioxanthen-9-one, the indole (B1671886) core is dearomatized. bohrium.comresearchgate.netnih.gov Mechanistic studies, including triplet energy determination and deuteration experiments, suggest that the reaction proceeds through an energy transfer mechanism. bohrium.comnih.gov This generates a 1,4- or 1,5-diradical intermediate via an excited-state hydrogen atom transfer (HAT) from an alkyl group in the C3 substituent to the C2 position of the indole. bohrium.comnih.govtum.de Subsequent diastereoselective ring closure of this diradical intermediate yields the 4-membered spirocyclic product. researchgate.netnih.gov This strategy provides access to complex, three-dimensional spiro-indoline structures from simple, planar aromatic precursors. bohrium.com
Table 3: Photochemical Synthesis of Spiro[azetidine-3,3'-indolines]
| Product Type | Starting Material | Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|
| 2-Oxospiro[azetidine-3,3'-indolines] | N-Benzoyl indole-3-carboxamides | λ=420 nm, Thioxanthen-9-one | 80-95 | researchgate.netnih.govtum.de |
The 1,3-dipolar cycloaddition is a versatile and powerful tool for constructing five-membered heterocycles with high regio- and stereoselectivity. rsc.orgyoutube.com While it classically forms five-membered rings, its principles are fundamental in cycloaddition chemistry and have been extended to create complex spirocyclic systems, including those containing pyrrolidine (B122466) rings spiro-fused to oxindoles. nih.govnih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile. youtube.com
A common strategy involves the in situ generation of azomethine ylides, which serve as the 1,3-dipole. rsc.org These ylides can be formed from the decarboxylative condensation of α-amino acids (like L-proline or sarcosine) with carbonyl compounds such as isatins or ninhydrin. rsc.orgnih.gov The resulting azomethine ylide then reacts with a suitable dipolarophile, such as an activated alkene, to yield the spiro-heterocycle. nih.govnih.gov This approach has proven highly effective for the synthesis of N-fused pyrrolidinyl spirooxindoles, which are important scaffolds in bioactive molecules. nih.gov The reaction's efficiency and selectivity make it a cornerstone for building libraries of complex spiro compounds. rsc.org
Cycloaddition Reactions in Spiro-Azetidine Formation
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. arkat-usa.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov
MCRs have been successfully employed in the synthesis of spirooxindole derivatives. For example, a Lewis acid-catalyzed three-component reaction of an isatin, a 1,3-dicarbonyl compound, and another nucleophile like 4-hydroxy-6-methyl-2-pyrone (B586867) can selectively produce complex spirooxindole pyranochromenedione derivatives under mild conditions. nih.gov Similarly, one-pot, four-component reactions involving ninhydrin, o-phenylenediamine, L-proline, and an alkyne have been developed to synthesize spiro-quinoxaline pyrrolizine derivatives through a [3+2] cycloaddition process. arkat-usa.org These MCRs facilitate the formation of multiple new bonds and rings in a single step, providing rapid access to densely functionalized and structurally diverse spirocyclic frameworks. arkat-usa.org
Table 4: Examples of Multi-Component Reactions for Spirocycle Synthesis
| Reaction Type | Components | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Three-Component | Isatin, 1,3-Cyclohexanedione, 4-Hydroxy-2-pyrone | Spirooxindole pyranochromenedione | SnCl₄·5H₂O, Microwave | nih.gov |
Metal-Catalyzed Synthetic Pathways
Metal-catalyzed reactions offer efficient and selective routes to complex molecular architectures. In the context of spiro-azetidine synthesis, copper and lanthanide catalysts have demonstrated notable utility in forming the core heterocyclic ring.
While the direct copper-catalyzed synthesis of 1',3'-Dihydrospiro[azetidine-3,2'-indene] is not extensively documented, the synthesis of analogous spiro[azetidine-3,3'-indoline]-2,2'-diones has been achieved through a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. researchgate.netresearchgate.net This methodology provides a pathway to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with good yields and high enantioselectivity. researchgate.net The reaction proceeds via an organocopper(I) intermediate. researchgate.net
This asymmetric, three-component reaction utilizes readily available starting materials to construct chiral β-lactams containing two adjacent stereogenic centers in a single step. The key to this transformation is the interception of an in situ-generated chiral four-membered copper(I) enolate intermediate. Although this specific example leads to a spiro-indoline system, the underlying principles of copper-catalyzed cascade reactions represent a potent strategy that could potentially be adapted for the synthesis of spiro[azetidine-indene] frameworks.
Table 1: Copper(I)-Catalyzed Synthesis of Spiro[azetidine-3,3'-indoline]-2,2'-diones
| Feature | Description | Reference |
| Reaction Type | Asymmetric Kinugasa/aryl C-C coupling cascade reaction | researchgate.net |
| Catalyst | Copper(I) | researchgate.net |
| Key Intermediate | Organocopper(I) intermediate; Chiral four-membered copper(I) enolate | researchgate.net |
| Product Scaffold | Spiro[azetidine-3,3'-indoline]-2,2'-diones | researchgate.netresearchgate.net |
| Stereoselectivity | High enantioselectivity and diastereoselectivity |
Lanthanide(III) triflates, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have emerged as effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to furnish azetidines. researchgate.netnih.gov This method is particularly noteworthy for its high yields and tolerance of acid-sensitive and Lewis basic functional groups. nih.gov The reaction involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to produce the corresponding azetidine derivatives. researchgate.netnih.gov
Computational studies suggest that the coordination of the lanthanide(III) catalyst to the substrate and/or product influences the regioselectivity of the aminolysis. nih.gov While this methodology has been demonstrated for the synthesis of various azetidines, its application to the construction of the specific 1',3'-Dihydrospiro[azetidine-3,2'-indene] core would necessitate a precursor containing both the epoxy amine functionality and the indene (B144670) moiety.
Table 2: Lanthanide(III)-Catalyzed Azetidine Synthesis
| Feature | Description | Reference |
| Reaction Type | Intramolecular regioselective aminolysis of epoxy amines | researchgate.netnih.gov |
| Catalyst | Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) | researchgate.netnih.gov |
| Substrate | cis-3,4-epoxy amines | researchgate.netnih.gov |
| Product | Azetidines | researchgate.netnih.gov |
| Key Advantage | High yields and functional group tolerance | nih.gov |
Synthesis from Key Precursor Systems
The strategic selection of starting materials is fundamental to the successful synthesis of complex target molecules. Indole, indene, and their derivatives, as well as other specialized precursors, serve as versatile building blocks for constructing spiro-azetidine architectures.
The synthesis of spiro-indol(one) derivatives often involves the fusion of an indolone ring with another cyclic system in a spiro arrangement. Various synthetic approaches have been developed to access these structures, which are valued for their rigid, three-dimensional geometry. For instance, spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have been synthesized and have shown biological activity. nih.gov
One notable method is the Staudinger ketene-imine cycloaddition, which has been employed to create bis-aryl spiro[azetidine-2,3′-indoline]-2′,4-diones. nih.govrsc.org This reaction can be performed as a one-pot synthesis from substituted acetic acids and Schiff bases. nih.govrsc.org The choice of reagents for ketene generation can influence the diastereoselectivity of the spiro-lactam formation. nih.govrsc.org Another approach involves the synthesis of spiro-indolenine-β-lactams through NBS-mediated bromination followed by intramolecular lactamization. nih.gov While these examples primarily yield spiro-indoline systems, the underlying strategies of cycloaddition and intramolecular cyclization using indole and indene precursors are conceptually applicable to the synthesis of 1',3'-Dihydrospiro[azetidine-3,2'-indene].
1,2-Bis(bromomethyl)benzene (B41939) is a versatile bifunctional alkylating agent used in the synthesis of various fused-ring systems. Its two bromomethyl groups can undergo nucleophilic substitution with a range of nucleophiles, including amines. A plausible, though not explicitly detailed in the reviewed literature for this specific target, synthetic strategy for 1',3'-Dihydrospiro[azetidine-3,2'-indene] could involve the reaction of 1,2-bis(bromomethyl)benzene with a suitable amine and a malonate derivative.
In a hypothetical pathway, the initial reaction could form the indene core, which would then be further functionalized and cyclized to form the spiro-azetidine ring. The reactivity of 1,2-bis(bromomethyl)benzene makes it a key intermediate for constructing the indene portion of the spirocycle. lookchem.comnist.gov
2-Diazo-1,3-indanedione is a valuable precursor in the synthesis of numerous heterocyclic compounds. It is typically synthesized from 1,3-indanedione via a base-catalyzed diazo transfer reaction using reagents like p-toluenesulfonyl azide.
The reactivity of 2-diazo-1,3-indanedione can be harnessed in cycloaddition reactions. For example, it can react with cyclohexene (B86901) to yield a spiro[bicyclo[4.1.0]heptane-7,2'-indene]-1',3'-dione. A conceptually similar approach for the synthesis of the azetidine ring in 1',3'-Dihydrospiro[azetidine-3,2'-indene] would involve a [3+2] cycloaddition reaction. The reaction of diazo compounds with imines is a known method for forming azetidines, often referred to as a Staudinger-type reaction. Therefore, the cycloaddition of 2-diazo-1,3-indanedione with a suitable imine presents a potential route to the target spiro-azetidine-indene framework.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 ,3 Dihydrospiro Azetidine 3,2 Indene and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 1',3'-Dihydrospiro[azetidine-3,2'-indene] derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) provides a complete picture of the molecular structure.
¹H NMR Spectroscopy allows for the identification and characterization of the proton environments within the molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, the aromatic protons of the indene (B144670) moiety typically resonate in the downfield region (δ 7.0–8.0 ppm), while the aliphatic protons of the azetidine (B1206935) and the dihydroindene rings appear at higher field strengths. The methylene (B1212753) protons of the azetidine ring often exhibit distinct chemical shifts due to their diastereotopic nature, appearing as complex multiplets.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spiro carbon, a quaternary carbon shared by both rings, is a key diagnostic signal, typically appearing in the range of δ 50-70 ppm. The carbonyl carbons in derivatives containing amide or ester functionalities would be observed significantly downfield (δ 160-180 ppm).
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to establish the connectivity of adjacent protons within the azetidine and indene rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule and confirming the spirocyclic linkage. bas.bg
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted 1',3'-Dihydrospiro[azetidine-3,2'-indene] Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Azetidine CH₂ | 3.5 - 4.5 (m) | 45 - 55 |
| Azetidine CH | 4.0 - 5.0 (m) | 50 - 65 |
| Spiro-C | - | 50 - 70 |
| Indene CH₂ | 2.8 - 3.5 (m) | 30 - 40 |
| Indene Aromatic CH | 7.0 - 7.8 (m) | 120 - 140 |
| Indene Quaternary C | - | 140 - 155 |
| N-H (if present) | 1.5 - 3.0 (br s) | - |
| Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the derivative. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. rsc.org For derivatives of 1',3'-Dihydrospiro[azetidine-3,2'-indene], techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to generate ions with minimal fragmentation, providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻).
The high accuracy of mass measurement in HRMS (typically to within 5 ppm) enables the differentiation between compounds with the same nominal mass but different elemental formulas. This is crucial for confirming the identity of newly synthesized derivatives.
In addition to determining the molecular formula, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), characteristic neutral losses and fragment ions are produced. The fragmentation pathways can offer valuable insights into the connectivity of the molecule, often showing cleavage of the azetidine ring or loss of substituents, which helps to corroborate the structure determined by NMR. For example, a common fragmentation might involve the retro-[2+2] cycloaddition of the azetidine ring.
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis
X-ray crystallography provides the most definitive structural information for crystalline compounds, offering a three-dimensional map of the atomic arrangement in the solid state. mdpi.com This technique is particularly valuable for complex molecules like 1',3'-Dihydrospiro[azetidine-3,2'-indene] as it can unambiguously determine the relative and absolute stereochemistry of all chiral centers, including the spirocyclic carbon. nih.gov
For a successful X-ray crystallographic analysis, a single crystal of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal, from which the positions of the atoms can be deduced.
The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular geometry. mdpi.com It also reveals the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. mdpi.com For chiral derivatives, the determination of the space group and the use of anomalous dispersion effects can establish the absolute configuration of the molecule. mdpi.com
Table 2: Representative Crystallographic Data for a Spiro-Indoline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 - 12.5 |
| b (Å) | 8.0 - 10.0 |
| c (Å) | 14.0 - 16.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1600 - 1900 |
| Z | 4 |
| Note: These are typical values for related spirocyclic compounds and will vary for specific derivatives of 1',3'-Dihydrospiro[azetidine-3,2'-indene]. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. nih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds and functional groups present. nih.gov
For 1',3'-Dihydrospiro[azetidine-3,2'-indene] and its derivatives, IR spectroscopy can confirm the presence of key structural features. The N-H stretching vibration in the azetidine ring, if unsubstituted, typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
The presence of a carbonyl group (C=O) in derivatives, such as in an N-acyl substituted azetidine or an oxo-indene moiety, will give rise to a strong absorption band in the range of 1650-1750 cm⁻¹, with the exact frequency dependent on the electronic environment. researchgate.netjmchemsci.com Aromatic C=C stretching vibrations from the indene ring typically appear in the 1450-1600 cm⁻¹ region. bas.bg
Table 3: Characteristic IR Absorption Frequencies for 1',3'-Dihydrospiro[azetidine-3,2'-indene] Derivatives
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| N-H (Azetidine) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=O (Amide/Ketone) | Stretching | 1650 - 1750 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1180 - 1360 |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for the purification and analysis of 1',3'-Dihydrospiro[azetidine-3,2'-indene] derivatives, ensuring the sample is free from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. csfarmacie.cz
Purity Assessment: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly used to assess the purity of the synthesized compounds. nih.gov The compound of interest should ideally appear as a single, sharp peak, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.
Enantiomeric Excess Determination: Since 1',3'-Dihydrospiro[azetidine-3,2'-indene] and many of its derivatives are chiral, it is often necessary to determine the enantiomeric excess (ee) of a sample, which is a measure of the relative amounts of the two enantiomers. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). csfarmacie.cz The CSP interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each. csfarmacie.czshimadzu.com The choice of the CSP and the mobile phase is critical for achieving good separation. rsc.org
Table 4: Typical HPLC Conditions for Analysis of Spiro-Azetidine Derivatives
| Parameter | Purity Assessment (Reversed-Phase) | Enantiomeric Excess (Chiral) |
| Column | C18 | Chiralpak IA, IB, or IC |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Hexane/Isopropanol or Ethanol |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
Theoretical and Computational Investigations of 1 ,3 Dihydrospiro Azetidine 3,2 Indene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, electronic distribution, and reactivity. These methods are frequently applied to complex heterocyclic systems, including spiro-azetidine derivatives.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard and versatile tool in computational organic chemistry for studying the electronic structure of molecules. For spiro-heterocyclic systems, DFT is employed to optimize molecular geometries, calculate vibrational frequencies, and investigate electronic properties. In studies of spiro[indoline-pyrrolidine] derivatives, which are structurally analogous to the spiro[azetidine-indene] system, DFT calculations have been used to establish the geometries and electronic structures of the synthesized compounds. iaea.org
DFT methods are also instrumental in elucidating reaction mechanisms. For instance, in the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones, computational DFT calculations were used to support the proposed reaction pathway, which involved a nucleophilic addition followed by intramolecular cyclization. researchgate.net Similarly, DFT has been used to study the stereochemical selectivity of cycloaddition reactions leading to spiro-oxindole derivatives. researchgate.net These studies often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Related Spiro Compounds
| Computational Task | Typical DFT Functional | Typical Basis Set | Application |
| Geometry Optimization | B3LYP | 6-31G(d,p) | Determining stable molecular conformations. researchgate.net |
| Electronic Properties | B3LYP | 6-311++G(d,p) | Calculating HOMO-LUMO energies, molecular electrostatic potential. |
| Reaction Mechanism | M06-2X | 6-311+G(d,p) | Elucidating transition states and reaction pathways. |
| Spectroscopic Data | B3LYP | 6-311++G(d,p) | Predicting IR and NMR spectra for structural validation. |
Ab Initio Methods in Electronic Structure Analysis
Ab initio (from first principles) methods, while often more computationally intensive than DFT, can provide highly accurate electronic structure information. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are used for benchmarking results and for systems where electron correlation is particularly important. For a series of substituted spiropentane (B86408) molecules, including azaspiropentanes, ab initio calculations at the MP2 level of theory with the 6-311++G(d,p) basis set were performed to determine optimized structural parameters and enthalpies of formation. nih.gov Such calculations would be invaluable for assessing the thermodynamic stability of different isomers of 1',3'-Dihydrospiro[azetidine-3,2'-indene].
Molecular Modeling for Conformational Landscape Exploration and Strain Analysis
The three-dimensional structure of a molecule is critical to its function and reactivity. Molecular modeling techniques are essential for exploring the conformational landscape and analyzing the inherent strain in cyclic and spirocyclic systems. The azetidine (B1206935) ring, a four-membered heterocycle, possesses significant ring strain which influences its geometry and reactivity. researchgate.net
Prediction of Reaction Pathways, Activation Barriers, and Energy Landscapes
Computational chemistry is a powerful tool for predicting the feasibility of reaction pathways and for understanding the kinetics and thermodynamics of chemical transformations. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a rationale for observed product distributions and stereoselectivity.
For the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones via a copper(I)-catalyzed cascade reaction, a plausible catalytic cycle was proposed, which could be further investigated using DFT to calculate the energies of intermediates and transition states. researchgate.net In the context of 1,3-dipolar cycloaddition reactions to form spiro[indoline-pyrrolidine] derivatives, DFT analysis has been used to rationalize the high regioselectivity and stereoselectivity observed experimentally. iaea.org A similar approach for 1',3'-Dihydrospiro[azetidine-3,2'-indene] would involve modeling the reactants, intermediates, transition states, and products to construct a detailed energy landscape for its synthesis.
Table 2: Illustrative Data from a Hypothetical Reaction Pathway Analysis
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| 1 | Reactants | 0.0 | - |
| 2 | Transition State 1 | +15.2 | Forming C-C bond (1.98 Å) |
| 3 | Intermediate 1 | -5.4 | Zwitterionic species |
| 4 | Transition State 2 | +10.8 | Ring closure (N-C bond: 2.10 Å) |
| 5 | Product | -25.7 | Final spirocyclic structure |
In Silico Studies of Molecular Topography and Intermolecular Interactions
In silico methods are crucial for predicting how a molecule will interact with other molecules, including biological macromolecules like proteins. These studies are central to drug discovery and materials science. Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to a protein's active site.
For example, various spiro-oxindole derivatives have been studied as potential inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. researchgate.netresearchgate.net Molecular docking analyses of newly synthesized spiro[azetidine-2,3'-indoline]-2',4-diones revealed binding patterns on the active site of the MDM2 protein. researchgate.net Similarly, in silico docking studies were performed on spirooxindole derivatives to understand their binding interactions with ecto-5'-nucleotidase. nih.gov These studies often involve preparing the ligand and protein structures, performing the docking simulation, and analyzing the resulting poses and scoring functions to identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts. srce.hrnih.gov Such an approach for 1',3'-Dihydrospiro[azetidine-3,2'-indene] could reveal its potential as a bioactive agent.
Chemical Reactivity and Derivatization Strategies of 1 ,3 Dihydrospiro Azetidine 3,2 Indene
Functionalization Reactions at the Azetidine (B1206935) Nitrogen and Carbon Centers
The azetidine ring is a versatile handle for introducing molecular diversity. nih.gov The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, readily participating in reactions with various electrophiles.
N-Alkylation and N-Arylation: The secondary amine of the azetidine can be functionalized through N-alkylation using alkyl halides or reductive amination. N-arylation can be achieved through methods like Buchwald-Hartwig amination. These modifications are crucial for modulating the compound's steric and electronic properties.
N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding amides and sulfonamides. This functionalization can influence the nitrogen's basicity and the conformational rigidity of the azetidine ring. For instance, attaching a trifluoroacetyl group can significantly alter the electronic character of the scaffold.
Functionalization at Azetidine Carbons: While the nitrogen is the most common site for derivatization, reactions at the carbon centers (C2 and C4) are also possible, often involving metallation followed by quenching with an electrophile. In related systems, lithiation of azabicyclo[1.1.0]butane, a precursor to some substituted azetidines, allows for functionalization at the C3-position. researchgate.net This suggests that deprotonation adjacent to the nitrogen, followed by reaction with electrophiles, could be a viable strategy for C-functionalization in the spiro[azetidine-3,2'-indene] system.
Transformations of the Indene (B144670) Moiety
The indene portion of the molecule provides additional avenues for chemical modification, primarily through reactions on its aromatic ring and its cyclopentene (B43876) component.
The benzene (B151609) ring of the indene moiety is activated towards electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is directed by the fused five-membered ring. In general, electrophilic substitution on indene preferentially occurs at the C4 and C7 positions.
Common EAS reactions applicable to the indene scaffold include:
Nitration: Using reagents like nitric acid in sulfuric acid (HNO₃/H₂SO₄) would be expected to yield nitro-substituted analogues.
Halogenation: Bromination or chlorination can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).
Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be accomplished using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). utexas.edu
The specific outcomes of these reactions would be influenced by the steric hindrance imposed by the spiro-azetidine ring.
The double bond and the allylic/benzylic position (C1) of the indene ring are susceptible to nucleophilic attack.
Addition to the Double Bond: The C1-C2 double bond of the indene can undergo addition reactions. For example, conjugate addition (Michael addition) could be employed if an electron-withdrawing group is present on the indene ring system.
Substitution at the Benzylic Position: The C1 position is benzylic and thus activated for radical or nucleophilic substitution reactions. For example, allylic bromination could introduce a leaving group at C1, paving the way for subsequent substitution by various nucleophiles.
Ring-Opening and Rearrangement Processes of Spiro-Azetidine Systems
The significant ring strain inherent in the four-membered azetidine ring makes it susceptible to ring-opening reactions, a key pathway for generating more complex acyclic or larger heterocyclic structures. nih.gov These reactions are typically promoted by acids, electrophiles, or nucleophiles. magtech.com.cn
Nucleophilic Ring-Opening: The cleavage of the C-N or C-C bonds of the azetidine ring can be initiated by nucleophiles. The regioselectivity of the attack is influenced by both electronic and steric factors. magtech.com.cn In the case of 1',3'-Dihydrospiro[azetidine-3,2'-indene], nucleophilic attack could occur at either the C2 or C4 positions of the azetidine. The presence of the bulky spiro-fused indene system would likely direct the nucleophile to the less sterically hindered carbon. Activation of the azetidine nitrogen, for instance by quaternization or acylation, generally facilitates this process. magtech.com.cn
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the azetidine nitrogen is protonated, activating the ring towards cleavage by the counter-ion or other nucleophiles present in the medium. nih.gov
Rearrangements: Spiro-azetidine systems can undergo various rearrangement reactions. For example, photo-rearrangement has been observed in some substituted azetidines. epfl.ch Thermal or transition-metal-catalyzed rearrangements could also lead to novel molecular scaffolds. Fragmentation and rearrangement of related spirocycles containing azetidine rings have been shown to yield new tricyclic ketones. rsc.org
Synthesis and Characterization of Substituted Analogues
The synthesis of substituted analogues of 1',3'-Dihydrospiro[azetidine-3,2'-indene] can be approached by modifying either the starting materials before the spirocyclization step or by post-synthesis derivatization of the core scaffold. A key synthetic route to related spiro-azetidinones is the Staudinger ketene-imine cycloaddition. rsc.orgnih.gov This suggests that a potential synthesis for the core structure could involve the [2+2] cycloaddition of an appropriate ketene (B1206846) precursor with an indene-derived imine.
The synthesis of diverse analogues allows for the systematic exploration of structure-activity relationships. For example, a series of spiro[azetidine-2,3′-indoline]-2′,4-diones were synthesized via a one-pot reaction of substituted acetic acids and Schiff bases. nih.gov
Table 1: Examples of Synthetic Methods for Related Spiro-Azetidine Compounds
| Synthetic Method | Reactants | Product Type | Reference |
|---|---|---|---|
| Staudinger Cycloaddition | Substituted Acetic Acids + Schiff Bases | Spiro[azetidine-2,3′-indoline]-2′,4-diones | rsc.orgnih.gov |
| [3+2] Cycloaddition | Isatin derivatives + 1,3-diketone + Hydantoin | Dispiro[indene-2,3′-pyrrolidine-2′,3′′-indoline]-1,2′′(3H)-diones | nih.gov |
Characterization of these newly synthesized analogues is typically performed using a combination of spectroscopic and analytical techniques to confirm their structures. nih.govresearchgate.net
Table 2: Common Characterization Techniques for Substituted Spiro-Azetidines
| Technique | Information Obtained |
|---|---|
| ¹H NMR | Provides information on the number, environment, and connectivity of protons. Key signals would include those for the azetidine ring protons and the aromatic/aliphatic protons of the indene moiety. |
| ¹³C NMR | Shows the number and types of carbon atoms in the molecule, including the characteristic spiro-carbon signal. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the N-H stretch of the azetidine, and C=C and C-H stretches of the indene aromatic ring. |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the synthesized compound. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of crystalline compounds, confirming the spirocyclic nature and stereochemistry. rsc.org |
Through these varied synthetic and derivatization strategies, a wide array of analogues of 1',3'-Dihydrospiro[azetidine-3,2'-indene] can be generated and characterized, enabling the fine-tuning of their properties for various applications.
Applications of the 1 ,3 Dihydrospiro Azetidine 3,2 Indene Scaffold in Chemical Sciences
Role as a Versatile Building Block in Complex Organic Synthesis
The spiro[azetidine-indene] framework serves as a valuable synthon, or building block, in the field of organic synthesis. The strained four-membered azetidine (B1206935) ring, combined with the fused ring system of indene (B144670), provides a reactive and conformationally restricted starting point for the construction of more complex molecular structures. nih.govrsc.org The azetidin-2-one (B1220530) ring, a close relative of the azetidine ring found in this scaffold, is a key component in life-saving antibiotics like penicillin and cephalosporin. rsc.org Over time, β-lactams, including those in spirocyclic systems, have proven to be versatile building blocks for synthesizing a variety of biologically active compounds such as amino acids and alkaloids. nih.govrsc.org
The synthesis of derivatives based on the spiro[azetidine-indene] core often involves multicomponent reactions, where several reactants combine in a single step to form a complex product. For instance, the Staudinger reaction is a widely used method for constructing the β-lactam ring in these spiro compounds. nih.govnih.gov This reaction, along with others like the Kinugasa reaction, allows for the creation of a diverse library of spiro[azetidine-indoline] derivatives. nih.govresearchgate.netnih.gov These derivatives can then be further modified to produce a wide range of functionalized molecules. The ability to generate complex spiro heterocyclic compounds through methods like 1,3-dipolar cycloaddition reactions further highlights the utility of this scaffold as a foundational element in synthetic chemistry. nih.govrsc.org
Utility in the Design and Development of Novel Molecular Scaffolds
The unique structural features of the 1',3'-dihydrospiro[azetidine-3,2'-indene] scaffold make it an attractive template for the design of novel molecular frameworks with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net Spiroindol(one)s, which are closely related to the spiro[azetidine-indene] system, are recognized as core building blocks for highly functionalized organic structures. nih.govrsc.org
Spiro-azacyclic systems, such as 1',3'-dihydrospiro[azetidine-3,2'-indene], are often referred to as "privileged scaffolds." This term describes molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable in drug discovery. The three-dimensional nature of spirocycles allows for a greater exploration of chemical space compared to flat aromatic compounds. researchgate.net
The introduction of a spirocyclic azetidine moiety can significantly influence the properties of a molecule. For example, replacing a more flexible part of a molecule with a rigid spirocyclic amine structure has been shown to lock in a bioactive conformation, leading to improved affinity for biological targets. researchgate.net The synthesis of multifunctional spirocyclic azetidines from common starting materials underscores their potential in creating diverse molecular libraries for drug screening. researchgate.net
A key advantage of incorporating a spirocyclic scaffold like 1',3'-dihydrospiro[azetidine-3,2'-indene] into a molecule is the inherent rigidity it imparts. nih.gov This rigidity reduces the number of possible conformations a molecule can adopt. When a molecule binds to a biological target, it must adopt a specific conformation. If the molecule is already "pre-organized" in or near this active conformation, the entropic penalty for binding is reduced, which can lead to stronger interactions. nih.gov The fusion of the azetidine and indene rings at a single spiro-carbon atom significantly constrains the rotational freedom of the molecule, making it an excellent platform for designing molecules with well-defined three-dimensional shapes. nih.gov
Integration into Advanced Synthetic Methodologies, including Flow Chemistry
The synthesis of spiro[azetidine-indene] derivatives and related heterocyclic compounds has benefited from the adoption of advanced synthetic techniques, such as microwave-assisted synthesis. nih.govnih.govrsc.orgresearchgate.netchemrxiv.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. researchgate.netchemrxiv.orgresearchgate.net One-pot cyclocondensation reactions to form spiro[indene-pyrrolizidine] derivatives, for example, have been successfully carried out using microwave irradiation. researchgate.net This method has been applied to various multi-component reactions, highlighting its efficiency in constructing complex heterocyclic systems. chemrxiv.org
While specific examples of flow chemistry for the synthesis of 1',3'-dihydrospiro[azetidine-3,2'-indene] are not extensively documented, the principles of flow synthesis are well-suited for the production of such scaffolds. Flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for automated, continuous production, which are all advantageous for the synthesis of complex molecules.
Potential Applications in Materials Science Research
The rigid, well-defined structure of the spiro[azetidine-indene] scaffold also suggests potential applications in materials science. Spiro compounds, particularly spiropyrans and spirooxazines, are known for their photochromic properties, where they undergo a reversible change in color upon exposure to light. nih.govrsc.org This phenomenon arises from a structural transformation between two different isomers. While the specific photochromic properties of 1',3'-dihydrospiro[azetidine-3,2'-indene] itself are not widely reported, the general principle suggests that derivatives of this scaffold could be designed to exhibit similar light-responsive behavior.
Furthermore, the incorporation of spirocyclic units into polymers can significantly alter their physical properties. For example, introducing spiro structures can enhance the thermal stability, solubility, and optical properties of polymers. The synthesis of polyimides containing spiro structures has been shown to result in materials with excellent thermal resistance and good solubility in organic solvents, making them suitable for applications in microelectronics and optoelectronics. The photochemical synthesis of related spiro[indene-indoline] derivatives also points towards the potential for creating novel photoresponsive materials. researchgate.net
Future Research Directions and Unresolved Challenges in 1 ,3 Dihydrospiro Azetidine 3,2 Indene Chemistry
Exploration of Unconventional and Sustainable Synthetic Routes
Current synthetic approaches to spiro-azetidines often rely on multi-step sequences that may involve harsh reagents and protecting group manipulations. nih.govrsc.org A primary future challenge is the development of more efficient, atom-economical, and sustainable methods to construct the 1',3'-dihydrospiro[azetidine-3,2'-indene] core.
Key areas for exploration include:
Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety for handling strained intermediates, and potential for streamlined multi-step syntheses, which could significantly improve the efficiency of producing the spiro-azetidine core. purdue.edu
Photochemical Methods: Photochemical reactions, such as [2+2] cycloadditions, could provide novel and direct pathways to the azetidine (B1206935) ring under mild conditions. researchgate.net
Sustainable Catalysis: The use of earth-abundant metal catalysts or organocatalysts in greener solvents like water represents a significant step towards environmentally benign synthesis. researchgate.netresearchgate.net For instance, developing catalytic systems that can be recycled and reused would reduce waste and cost. researchgate.net
Advancements in Precision Stereocontrol and Enantioselective Synthesis
The central spirocarbon of 1',3'-dihydrospiro[azetidine-3,2'-indene] is a quaternary stereocenter, the control of which is a formidable challenge in asymmetric synthesis. The development of robust enantioselective methods is critical for accessing single-enantiomer compounds for pharmacological evaluation.
Future research will likely focus on:
Asymmetric Catalysis: Expanding the toolkit of catalytic methods is paramount. This includes phase-transfer catalysis, which has shown success in creating spiro-azetidine oxindoles with high enantiomeric excess (er). nih.gov
Transition-Metal Catalysis: Copper(I)-catalyzed cascade reactions have been effectively used for the asymmetric synthesis of related spiro[azetidine-3,3'-indoline]-2,2'-diones, providing a promising blueprint for adaptation. nih.govresearchgate.netexlibrisgroup.com
Organocatalysis: Chiral organocatalysts, such as squaramide derivatives, have proven effective in asymmetric [3+2] cycloaddition reactions to form complex spiro-pyrrolidine systems and could be adapted for azetidine synthesis. nih.govrsc.org
Table 1: Examples of Enantioselective Catalytic Systems for Related Spiro-Heterocycles
| Catalyst Type | Reaction | Substrate Class | Enantioselectivity (er/ee) | Reference |
| Chiral Cation Phase-Transfer | Intramolecular C-C Bond Formation | Azetidine Oxindoles | up to 2:98 er | nih.gov |
| Copper(I) / Chiral Ligand | Kinugasa/Aryl C-C Coupling Cascade | Spiro[azetidine-3,3'-indoline] | High ee | nih.govexlibrisgroup.com |
| Quinidine-Derived Squaramide | Knoevenagel/Michael/Cyclization | Pyrazolophthalazinyl Spirooxindoles | up to >99% ee | rsc.org |
| Thiourea Organocatalyst | [3+2] Cycloaddition | Dispiro[benzothiophenone-indandione-pyrrolidine] | up to 93% ee | mdpi.com |
These examples highlight methodologies that could be adapted to achieve precise stereocontrol in the synthesis of chiral 1',3'-dihydrospiro[azetidine-3,2'-indene].
Discovery of Novel Reactivity Patterns and Chemical Transformations
The chemical behavior of the 1',3'-dihydrospiro[azetidine-3,2'-indene] system is largely unknown. A significant area of future research will involve exploring its reactivity to generate diverse libraries of analogues for biological screening.
Unresolved questions to be addressed include:
Azetidine Ring-Opening: The strained four-membered ring is a potential site for regioselective ring-opening reactions, which could serve as a gateway to novel, more complex heterocyclic systems. frontiersin.orgmedwinpublishers.com
Cycloaddition Reactions: The azetidine ring and the indene (B144670) double bond could participate in various cycloaddition reactions, such as 1,3-dipolar cycloadditions, to build intricate polycyclic frameworks. nih.govrsc.org
Functionalization of the Core: Developing methods for selective N-functionalization of the azetidine nitrogen and C-functionalization at various positions on both the azetidine and indene rings is crucial for creating structural diversity.
Table 2: Potential Chemical Transformations for Analogue Synthesis
| Transformation Type | Reactive Site | Potential Outcome |
| Nucleophilic Ring-Opening | Azetidine Ring | Access to functionalized aminoindane derivatives |
| [3+2] Cycloaddition | Indene Double Bond | Formation of novel polycyclic spiro-compounds |
| N-Arylation / N-Alkylation | Azetidine Nitrogen | Modulation of physicochemical properties |
| Cross-Coupling Reactions | Indene Backbone | Introduction of diverse substituents |
Development of High-Throughput and Automated Synthesis Platforms
To accelerate the discovery process, modern synthetic chemistry is increasingly turning to automation and high-throughput experimentation (HTE). purdue.edunih.gov Applying these technologies to the synthesis of 1',3'-dihydrospiro[azetidine-3,2'-indene] derivatives is a key future direction.
This will involve:
Automated Reaction Screening: Using robotic platforms to rapidly screen a wide array of catalysts, solvents, and reaction conditions to optimize the synthesis of the core scaffold and its analogues. purdue.eduyoutube.com
Parallel Synthesis: Implementing parallel synthesis workflows to efficiently generate libraries of derivatives by varying substituents on the azetidine and indene rings. researchgate.net This is essential for establishing structure-activity relationships (SAR).
Integrated Purification and Analysis: Coupling automated synthesis with high-throughput purification (e.g., mass-directed HPLC) and analysis (e.g., LC/MS) to create a seamless pipeline from synthesis to screening-ready compounds. nih.govresearchgate.net
Enhanced Computational Design and Prediction of Chemical Behavior and Analogue Synthesis
Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and synthetic planning. rsc.org For the 1',3'-dihydrospiro[azetidine-3,2'-indene] system, these approaches can guide and de-risk synthetic efforts.
Future research should leverage:
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to predict reaction mechanisms, transition states, and the stereochemical outcomes of catalytic reactions, thereby aiding in catalyst design.
Molecular Docking and Dynamics: Simulating the interaction of virtual analogues with biological targets to prioritize the synthesis of compounds with the highest predicted affinity and most favorable binding modes. news-medical.net
Machine Learning for Reaction Prediction: Training AI models on existing reaction databases to predict the outcomes of novel transformations or to propose new, viable synthetic routes to target analogues. youtube.com This data-driven approach can help chemists navigate the complex chemical space more efficiently. youtube.com
By addressing these challenges and exploring these future research avenues, the scientific community can fully elucidate the chemical properties and therapeutic potential of the 1',3'-dihydrospiro[azetidine-3,2'-indene] scaffold and its derivatives.
Q & A
Q. How can conflicting results in toxicity studies be reconciled methodologically?
- Methodological Answer : Perform sensitivity analyses to assess the impact of experimental variables (e.g., cell line specificity, exposure duration). Cross-validate findings using alternative assays (e.g., in vitro vs. in silico). stresses the need for paradigm-aware interpretation, distinguishing positivist (reproducible) vs. constructivist (context-dependent) results .
Theoretical & Conceptual Guidance
Q. What paradigms underpin the study of 1',3'-Dihydrospiro[azetidine-3,2'-indene]’s photophysical properties?
Q. How can prior research on analogous spiro compounds inform hypotheses about this compound’s behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
